N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes a 1,2-oxazol-3-yl group, a 4-chlorophenyl group, and a 1,2,3-thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the core 1,2-oxazol-3-yl and 1,2,3-thiadiazole moieties. These moieties are then coupled using appropriate reagents and reaction conditions to form the final compound. Common reagents used in these reactions include chloroform, acetonitrile, and various catalysts such as palladium or copper salts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) oxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a bioactive molecule with various biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: The compound has been studied for its potential medicinal applications, including its use as an anti-cancer agent, anticonvulsant, and anti-inflammatory drug. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as anticonvulsant and anti-inflammatory properties.
1,2-Oxazol-3-yl derivatives: These compounds contain the oxazol-3-yl group and are known for their antimicrobial and antioxidant activities.
Chlorophenyl derivatives: Compounds containing the chlorophenyl group are often used in the development of pharmaceuticals and agrochemicals due to their bioactive properties.
Uniqueness: N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of functional groups, which allows it to exhibit a wide range of biological activities and chemical reactivity
Properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2S/c1-8-13(22-19-17-8)14(20)16-7-11-6-12(21-18-11)9-2-4-10(15)5-3-9/h2-6H,7H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCGMTRKELXTKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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